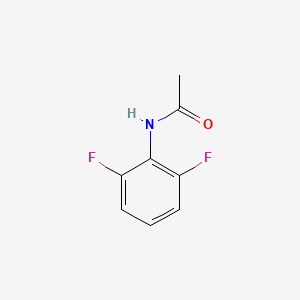

2',6'-Difluoroacetanilide

描述

Contextualizing Fluorinated Anilides in Contemporary Organic Chemistry

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, such as metabolic stability and permeability. researchgate.net This makes organofluorine compounds, particularly fluorinated anilides, highly valuable in various fields, including pharmaceuticals, agrochemicals, and materials science. researchgate.net The strategic placement of fluorine on an anilide scaffold can influence the molecule's conformation, electronic environment, and potential for intermolecular interactions. This has led to a surge in the development of novel fluorination reactions to synthesize a diverse range of fluorinated anilides. researchgate.netacs.org

Fluorinated anilides serve as crucial building blocks and intermediates in the synthesis of more complex molecules. Their unique properties have made them a focal point in contemporary organic chemistry, with researchers continuously exploring new methods for their synthesis and application. acs.orgacs.org The development of efficient synthetic routes, including metal-free and electrochemical methods, has expanded the accessibility and utility of these compounds. acs.orgresearchgate.net

Historical Perspectives on the Development and Study of 2',6'-Difluoroacetanilide

Early research into dihaloacetanilides, including this compound, focused on understanding the effects of halogen substitution on the chemical reactivity of the aromatic ring. researchgate.net Studies from the mid-20th century investigated the electrophilic substitution reactions of these compounds, noting the steric hindrance provided by the ortho substituents. researchgate.netacs.org For instance, the nitration of this compound was found to yield the 3-nitro derivative, highlighting the directing effects of the acetamido and fluoro groups. researchgate.net

Over the years, the synthesis and reactions of this compound and its isomers have been documented, contributing to the foundational knowledge of fluorinated aromatic compounds. acs.org These early studies laid the groundwork for the more recent and advanced applications of this compound in various research domains.

Significance of Difluoroacetanilides in Modern Synthetic Strategies

Modern synthetic strategies increasingly rely on the use of versatile building blocks to construct complex molecular architectures. unsw.edu.au Difluoroacetanilides, including the 2',6'-isomer, are significant in this regard due to the predictable influence of the fluorine atoms on reaction outcomes. fiveable.me The electron-withdrawing nature of fluorine can activate or deactivate the aromatic ring towards certain reactions, while the acetamido group can act as a directing group. researchgate.net

The development of transition metal-catalyzed cross-coupling reactions has further enhanced the synthetic utility of difluoroacetanilides. fiveable.me These methods allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the incorporation of the difluorinated phenyl moiety into a wide array of target molecules. acs.org Furthermore, the pursuit of more sustainable and efficient chemical processes has led to the exploration of domino reactions and electrochemical synthesis involving anilide derivatives. researchgate.netresearchgate.net

Overview of Research Trajectories for this compound and its Analogues

Current research involving this compound and its analogues is multifaceted. In medicinal chemistry, these compounds serve as intermediates in the synthesis of biologically active molecules. For example, this compound has been used as a starting material for the preparation of substituted anilines that are precursors to more complex pharmaceutical agents. chalmers.se

In materials science, the incorporation of fluorinated motifs is a key strategy for developing materials with enhanced properties. d-nb.info While direct research on this compound in this area is less common, the principles governing its properties are applicable to the design of advanced polymers and other functional materials. The study of its analogues, such as those with different substitution patterns or functional groups, continues to be an active area of investigation, driven by the quest for novel compounds with tailored properties for specific applications. fluorine1.rulookchem.com

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3896-29-5 | indofinechemical.com |

| Molecular Formula | C8H7F2NO | indofinechemical.com |

| Molecular Weight | 171.14 g/mol | indofinechemical.com |

| Melting Point | 146-147°C | indofinechemical.com |

| Purity | 98% | indofinechemical.com |

Structure

3D Structure

属性

IUPAC Name |

N-(2,6-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFSDKCDEQVQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192253 | |

| Record name | Acetamide, N-(2,6-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3896-29-5 | |

| Record name | Acetamide, N-(2,6-difluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003896295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3896-29-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,6-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 ,6 Difluoroacetanilide and Its Precursors

Established Synthetic Pathways for 2',6'-Difluoroacetanilide

Established methods for the synthesis of this compound primarily involve the direct modification of a pre-existing difluorinated aromatic ring. These pathways are valued for their reliability and are built upon fundamental organic reactions.

A primary and straightforward method for the preparation of this compound is the acylation of its precursor, 2,6-difluoroaniline (B139000). This reaction involves the introduction of an acetyl group onto the nitrogen atom of the aniline (B41778). The most common acetylating agent for this transformation is acetic anhydride (B1165640), often in the presence of a solvent. ias.ac.in

The reaction mechanism begins with the nucleophilic attack of the amino group of 2,6-difluoroaniline on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate (B1210297) ion, resulting in the formation of the stable amide, this compound. To facilitate the reaction and dissolve the aniline, a solvent like water is often used. uobasrah.edu.iq Since aniline itself has low solubility in water, a small amount of concentrated acid, such as hydrochloric acid, can be added to form the more soluble aniline salt. uobasrah.edu.iq Subsequently, a base like sodium acetate is introduced to liberate the free aniline, which is the reactive nucleophile. uobasrah.edu.iq

A general laboratory procedure for the acetylation of anilines can be adapted for this synthesis. ias.ac.inuobasrah.edu.iq Typically, 2,6-difluoroaniline is dissolved in an aqueous acidic solution, to which a solution of acetic anhydride and sodium acetate is added. uobasrah.edu.iq The reaction is often rapid, leading to the precipitation of the this compound product, which can then be isolated through filtration and purified by recrystallization. ias.ac.inuobasrah.edu.iq

Table 1: Reaction Parameters for a Typical Acylation of an Aniline Derivative

| Parameter | Condition | Purpose |

| Reactants | Aniline, Acetic Anhydride | Formation of the amide bond |

| Solvent | Water | To dissolve and disperse reactants |

| Additive | Concentrated HCl | To dissolve the aniline by forming its salt |

| Base | Sodium Acetate | To neutralize the acid and free the aniline for reaction |

| Product Isolation | Filtration and Recrystallization | To obtain and purify the solid acetanilide (B955) product |

This table is based on general procedures for acetanilide synthesis. ias.ac.inuobasrah.edu.iq

More complex, multi-step syntheses allow for the construction of the 2,6-difluoroaniline precursor itself from acyclic starting materials. One notable approach begins with fluoro-nitrostyrenes. These methods are particularly valuable as they allow for the introduction of various functional groups onto the aromatic ring during its formation.

Advanced Synthetic Approaches and Innovations

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for producing fluoroanilines, which are the direct precursors to this compound. These innovative approaches often focus on minimizing steps, avoiding harsh reagents, and increasing atomic efficiency.

A significant innovation is the use of domino reactions to construct functionalized ortho-fluoroanilines. This strategy involves the simultaneous formation of the benzene (B151609) ring while installing both the amine and fluorine groups in a single operational sequence. One such method utilizes fluoro-nitrostyrenes and α,α-dicyanoolefins as starting materials. This four-step domino process includes a vinylogous Michael reaction, cyclization, imine-enamine tautomerization, and aromatization. The result is a variety of functionalized ortho-fluoroanilines with yields reaching up to 80%. This approach bypasses the selectivity issues often encountered with traditional transition-metal-catalyzed fluorination of anilines.

A key advantage of the aforementioned domino reaction is that it proceeds under metal-free conditions. This is a crucial development in sustainable chemistry, as it avoids the use of expensive and potentially toxic transition-metal catalysts. The reaction is promoted under mild conditions, does not require an inert atmosphere, and utilizes readily available starting materials, making the process highly appealing from both an economic and environmental standpoint. The absence of a metal catalyst simplifies the purification process, as there is no need to remove metal residues from the final product.

Regioselective Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives, where additional functional groups are introduced at specific positions on the aromatic ring, requires precise control of regioselectivity. The directing effects of the existing fluorine and acetamido groups play a crucial role in determining the position of substitution.

A direct method to achieve this is through the regioselective functionalization of 2,6-difluoroaniline, followed by acylation. For instance, the bromination of 2,6-difluoroaniline can be carried out with high regioselectivity. chemicalbook.com When 2,6-difluoroaniline is treated with bromine in acetic acid, the bromine atom is directed to the para-position relative to the activating amino group, yielding 4-bromo-2,6-difluoroaniline (B33399) with high efficiency. chemicalbook.com The resulting substituted aniline can then be acylated as described previously to produce 4-bromo-2',6'-difluoroacetanilide.

Table 2: Regioselective Bromination of 2,6-Difluoroaniline

| Reactant | Reagent | Solvent | Product | Yield |

| 2,6-Difluoroaniline | Bromine | Acetic Acid | 4-Bromo-2,6-difluoroaniline | 92% |

Data from a described synthesis procedure. chemicalbook.com

Other regioselective functionalizations, such as nitration and alkylation, can also be envisioned. The acetamido group in this compound is an ortho-, para-director. Given that the ortho-positions are already occupied by fluorine atoms, electrophilic aromatic substitution would be strongly directed to the para-position (position 4). Methods for the regioselective halogenation of acetanilides using palladium catalysis have been developed, which could potentially be applied to achieve ortho-halogenation if desired, though the steric hindrance from the existing ortho-fluorine atoms would be a significant factor. nih.gov Similarly, regioselective alkylation methods, for example using cesium bicarbonate as a mediator, have been reported for other substituted phenolic compounds and could potentially be adapted for the this compound scaffold. nih.govnih.gov

Electrophilic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic compounds like this compound. In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The regioselectivity—the position at which the new substituent attaches—is governed by the existing functional groups on the ring.

In the case of this compound, the molecule has two types of substituents influencing the reaction's outcome: the acetamido group (-NHCOCH₃) and the two fluorine atoms (-F).

Acetamido Group (-NHCOCH₃): This group is an activating, ortho-, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the positions ortho and para to it. This makes the ring more susceptible to attack by electrophiles at these positions.

Fluorine Atoms (-F): Halogens are a unique case. They are deactivating via the inductive effect (due to their high electronegativity, which withdraws electron density from the ring) but are ortho-, para-directors through resonance (as their lone pairs can be donated to the ring).

When combined in this compound, these effects determine the position of further substitution. The acetamido group is located at position 1, and the fluorine atoms are at positions 2 and 6. The activating and directing influence of the acetamido group strongly favors substitution at the C4 position (para), which is the only unsubstituted position that is either ortho or para to the acetamido group. The directing effect of the fluorine atoms also aligns with this outcome, as the C4 position is para to both fluorine atoms. Therefore, electrophilic substitution on this compound is highly regioselective, with incoming electrophiles predominantly attacking the C4 position.

Nitration Studies on 2',6'-Dihaloacetanilides

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto an aromatic ring, typically using a mixture of nitric acid and sulfuric acid. wikipedia.org For 2',6'-dihaloacetanilides, the regioselectivity is strongly dictated by the directing effects of the substituents.

As established, the acetamido group is a powerful para-director, and the halogens at the 2 and 6 positions also direct incoming electrophiles to the para position (C4). This concerted directing effect leads to a high degree of selectivity for the formation of 4-nitro-2',6'-dihaloacetanilide.

Studies on the nitration of similar dihalo-aromatic compounds, such as 2,6-dichloropyridine, demonstrate that forcing conditions may be required, but the reaction can proceed effectively. google.com The challenge in such reactions is often to achieve mono-nitration without the formation of byproducts, which can be controlled by managing reaction temperature and the concentration of the nitrating agent. googleapis.com In the case of 2',6'-dihaloacetanilides, the strong and unified directing influence of the existing groups simplifies the regiochemical outcome, making the synthesis of the 4-nitro derivative relatively straightforward.

Bromination Reactions

Bromination is another key electrophilic substitution reaction used to functionalize acetanilides and their precursors. The precursor 2,6-difluoroaniline can be efficiently brominated to produce 4-bromo-2,6-difluoroaniline, a valuable intermediate.

In a typical procedure, 2,6-difluoroaniline is dissolved in acetic acid, and bromine is added dropwise. The reaction proceeds smoothly at room temperature, yielding the desired product in high purity. chemicalbook.com The strong activating and para-directing nature of the amino group (-NH₂) ensures that bromination occurs selectively at the C4 position. This intermediate can then be readily converted to 4-bromo-2',6'-difluoroacetanilide through acetylation.

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2,6-Difluoroaniline | Bromine (Br₂) | Acetic Acid | Room Temperature, 15 min | 4-Bromo-2,6-difluoroaniline | 92% |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles include maximizing atom economy and utilizing environmentally benign reaction conditions.

Atom Economy and Cost Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgnih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. rsc.org Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate less waste. nih.gov

The synthesis of 2,6-difluoroaniline, the direct precursor to this compound, is often achieved via a Hofmann degradation of 2,6-difluorobenzamide. patsnap.com While effective, this reaction is an example of a less atom-economical process.

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 2,6-Difluorobenzamide | C₇H₅F₂NO | 157.12 | Reactant |

| Sodium Hypochlorite | NaOCl | 74.44 | Reactant |

| Sodium Hydroxide (B78521) | NaOH | 40.00 (x2) | Reactant |

| 2,6-Difluoroaniline | C₆H₅F₂N | 129.11 | Desired Product |

| Sodium Chloride | NaCl | 58.44 | Byproduct |

| Sodium Carbonate | Na₂CO₃ | 105.99 | Byproduct |

| Water | H₂O | 18.02 | Byproduct |

Calculation:

Total Mass of Reactants = 157.12 + 74.44 + (2 * 40.00) = 311.56 g/mol

Mass of Desired Product = 129.11 g/mol

Atom Economy = (129.11 / 311.56) * 100% = 41.4%

An atom economy of 41.4% indicates that a significant portion of the reactant atoms end up in waste products rather than the desired aniline. This highlights the importance of developing alternative synthetic routes with better atom economy for improved cost efficiency and sustainability.

Environmentally Benign Reaction Conditions

A key goal of green chemistry is to develop synthetic processes that are safer and have a smaller environmental footprint. For the synthesis of the precursor 2,6-difluoroaniline, a green production method has been developed that addresses several environmental and safety concerns associated with the traditional Hofmann degradation. patsnap.com

This improved process incorporates several environmentally benign features:

Improved Safety and Purity: The Hofmann degradation is a highly exothermic reaction. In the green process, the product is distilled out using steam as it is formed. This approach avoids the violent heating of the reaction mixture and allows for rapid separation of the product from the high-temperature system. This not only enhances the safety of the process but also reduces the formation of impurities, leading to a higher purity product (>99.9%). patsnap.com

Efficient Separation: The use of steam distillation provides an effective method for isolating the product, simplifying the purification process and reducing the need for additional organic solvents for extraction. patsnap.com

By implementing these conditions, the synthesis of 2,6-difluoroaniline becomes safer, more efficient, and more environmentally friendly, aligning with the core principles of green chemistry.

Reaction Mechanisms and Reactivity of 2 ,6 Difluoroacetanilide

Mechanistic Investigations of Electrophilic Aromatic Substitution on the Anilide Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. nih.govsemanticscholar.orgresearchgate.netresearchgate.net The mechanism involves an initial attack by an electrophile on the electron-rich π system of the benzene (B151609) ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. lkouniv.ac.in This step is typically the rate-determining step. lkouniv.ac.in In a subsequent fast step, a proton is removed from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. lkouniv.ac.in The substituents already present on the ring profoundly affect both the rate of reaction and the position of the incoming electrophile (regioselectivity). minia.edu.eg

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which partially counteracts the inductive effect. csbsju.eduresearchgate.netresearchgate.net This resonance donation directs electron density primarily to the ortho and para positions. csbsju.edu While the strong -I effect deactivates the entire ring, the +R effect makes the ortho and para positions less deactivated than the meta position. Therefore, halogens are classified as ortho-, para-directing deactivators. csbsju.edu

The regioselectivity of electrophilic aromatic substitution on 2',6'-difluoroacetanilide is determined by a combination of the directing effects of the acetamido group and the two fluorine atoms, as well as steric hindrance.

Electronic Effects : The acetamido group (-NHCOCH₃) is a powerful activating, ortho-, para-directing group. The lone pair on the nitrogen atom can be delocalized into the aromatic ring via resonance, significantly increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during substitution at these sites. lkouniv.ac.inminia.edu.eg The fluorine atoms, as discussed, are deactivating but also ortho-, para-directing. csbsju.edu

Steric Effects : The presence of two fluorine atoms in the positions ortho to the acetamido group creates significant steric hindrance. researchgate.netnih.govchemrxiv.orgchemrxiv.org This bulkiness can impede the approach of an electrophile to the adjacent positions.

In practice, the outcome of the reaction is a result of the competition between these effects. Research on the nitration of 2,6-dihaloacetanilides has shown that this compound undergoes nitration with mixed acid to yield predominantly the 3-nitro derivative (2',6'-difluoro-3'-nitroacetanilide). researchgate.net This indicates that substitution occurs ortho to the strongly activating acetamido group and meta to the fluorine atoms. The powerful activating and directing effect of the acetamido group overrides the deactivating nature of the fluorine atoms, directing the incoming electrophile to its ortho position (the 3' position). The other ortho position (the 5' position) is electronically equivalent, but the substitution occurs at the 3' position. The para position (4' position) is sterically less hindered but electronically less favored in this specific case. The strong steric inhibition from the two ortho fluorine atoms likely plays a role in favoring the 3'-position. researchgate.net

| Reactant | Reaction | Major Product | Substitution Position |

|---|---|---|---|

| This compound | Nitration (HNO₃/H₂SO₄) | 2',6'-Difluoro-3'-nitroacetanilide | Ortho to -NHCOCH₃, Meta to -F |

Nucleophilic Reactions Involving the Acetanilide (B955) Moiety

The acetanilide moiety itself contains an electrophilic center at the carbonyl carbon. This carbon is susceptible to attack by nucleophiles in nucleophilic acyl substitution reactions. chegg.comyoutube.comfuturelearn.commasterorganicchemistry.com In this mechanism, the nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms by expelling a leaving group.

However, the amide group is the least reactive of the carboxylic acid derivatives towards nucleophilic attack. futurelearn.com The lone pair of electrons on the adjacent nitrogen atom is delocalized onto the carbonyl group, reducing the electrophilicity (partial positive charge) of the carbonyl carbon. futurelearn.com Consequently, reactions with nucleophiles at the acetanilide carbonyl typically require harsh conditions, such as strong acids or bases and heat, to proceed.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is centered on its two main components: the difluorinated aromatic ring and the acetamido group.

Oxidation : The aromatic ring, being deactivated by two electron-withdrawing fluorine atoms, is relatively resistant to oxidation. The acetamido group is also stable to common oxidizing agents. However, if the acetamido group is first hydrolyzed to the corresponding aniline (B41778) (2,6-difluoroaniline), the resulting amino group makes the ring much more susceptible to oxidation, which can lead to the formation of complex products like quinones or polymeric materials. openaccessjournals.com

Reduction : this compound itself does not have common sites for reduction under standard conditions. However, its derivatives can be readily reduced. For instance, the nitro group of 2',6'-difluoro-3'-nitroacetanilide (formed via electrophilic nitration) can be selectively reduced to a primary amine. This is a crucial transformation in synthetic chemistry. nih.gov A variety of reagents can accomplish this, with the choice depending on the presence of other functional groups. wikipedia.orgscispace.comcommonorganicchemistry.com

| Reagent System | Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Catalytic Hydrogenation | Highly efficient, but can also reduce other functional groups. |

| SnCl₂/HCl | Acidic | A classic method for selective nitro reduction. |

| Fe/HCl or Fe/CH₃COOH | Acidic | A common, inexpensive, and effective method. |

| Zn/NH₄Cl | Neutral | A milder reducing system. |

Derivatization Reactions for Functional Group Introduction

Derivatization involves chemically modifying a compound to produce a new compound with different properties, often for analysis or to create synthetic intermediates. researchgate.netnih.govresearchgate.net this compound can be derivatized through several routes:

Electrophilic Aromatic Substitution : As detailed in section 3.1, functional groups such as nitro (-NO₂), halo (-Br, -Cl), or sulfonyl (-SO₃H) groups can be introduced onto the aromatic ring. These reactions provide a direct pathway to functionalized derivatives. google.comscirp.org

Modification of Introduced Groups : A functional group introduced via EAS can be further modified. The most common example is the reduction of a nitro group to an amine (-NH₂), as discussed in section 3.4. This new amino group is highly versatile and can undergo diazotization (to form diazonium salts), acylation, or alkylation, opening up a vast array of further synthetic possibilities.

Modification of the Acetanilide Group : The acetamido group can be hydrolyzed to the parent amine, 2,6-difluoroaniline (B139000). This primary amine is a key starting material for many other reactions, including the synthesis of various heterocyclic compounds and other substituted aromatics. pearson.com

These derivatization strategies allow this compound to serve as a versatile precursor for a wide range of more complex molecules.

Halogenation (e.g., Iodination)

Halogenation of this compound is a classic example of electrophilic aromatic substitution. wikipedia.org The reaction involves the introduction of a halogen atom (such as iodine, bromine, or chlorine) onto the aromatic ring. Due to the directing effects of the substituents, halogenation is expected to occur selectively at the 4'-position.

The iodination of structurally similar 2,6-disubstituted anilines has been shown to proceed efficiently. For instance, 2,6-dialkylanilines can be iodinated at the 4-position in nearly quantitative yields using molecular iodine (I₂) in the presence of a base like sodium bicarbonate. researchgate.net This suggests a similar outcome for this compound.

The reaction mechanism for iodination typically involves the generation of a more potent electrophile from molecular iodine. This can be achieved through the use of an oxidizing agent or a Lewis acid catalyst. The electrophile is then attacked by the electron-rich aromatic ring at the 4'-position, proceeding through a cationic intermediate known as an arenium ion or sigma complex. Subsequent loss of a proton from this intermediate restores the aromaticity of the ring, yielding the final iodinated product, 4'-iodo-2',6'-difluoroacetanilide.

Table 1: Predicted Outcome of Iodination of this compound

| Reagent | Catalyst/Conditions | Major Product | Predicted Yield |

| Iodine (I₂) | Sodium Bicarbonate (NaHCO₃) | 4'-Iodo-2',6'-difluoroacetanilide | High |

| Iodine (I₂) | Palladium Acetate (B1210297) (Pd(OAc)₂) | 4'-Iodo-2',6'-difluoroacetanilide | High |

This table is based on reactivity principles and reactions of analogous compounds. researchgate.netnih.gov

Functionalization of the Acetyl Group

The acetyl group (-COCH₃) of this compound offers several avenues for chemical modification. These reactions typically involve either the carbonyl carbon or the α-hydrogens of the methyl group.

One of the most fundamental reactions of the acetyl group in an acetanilide is its removal via hydrolysis . This reaction, also known as deacetylation, can be carried out under acidic or basic conditions to regenerate the parent aniline, 2,6-difluoroaniline. nih.govgoogleapis.com This transformation is useful when the acetamido group is used as a protecting group for the amine during other synthetic steps.

Another potential transformation is the alpha-halogenation of the methyl group. The hydrogens on the carbon adjacent to the carbonyl group (α-hydrogens) are acidic and can be replaced by halogens (Cl, Br, I) under acidic or basic conditions. wikipedia.orgchemistrysteps.comopenstax.org In an acidic medium, the reaction proceeds through an enol intermediate, and typically results in monohalogenation. openstax.orglibretexts.org Under basic conditions, an enolate is formed, which is more reactive and often leads to polyhalogenation. wikipedia.orgchemistrysteps.com This reaction would yield compounds like 2-bromo-2',6'-difluoroacetanilide.

Table 2: Potential Functionalization Reactions of the Acetyl Group

| Reaction Type | Reagents and Conditions | Product |

| Hydrolysis (Deacetylation) | Aqueous Acid (e.g., HCl), Heat | 2,6-Difluoroaniline |

| Hydrolysis (Deacetylation) | Aqueous Base (e.g., NaOH), Heat | 2,6-Difluoroaniline |

| Alpha-Bromination (Acid-catalyzed) | Bromine (Br₂), Acetic Acid | 2-Bromo-2',6'-difluoroacetanilide |

| Alpha-Bromination (Base-promoted) | Bromine (Br₂), Aqueous NaOH | 2,2,2-Tribromo-2',6'-difluoroacetanilide |

This table outlines plausible reactions based on general mechanisms for N-arylacetamides. nih.govwikipedia.orgopenstax.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual nuclei.

The ¹H NMR spectrum of 2',6'-Difluoroacetanilide provides distinct signals corresponding to the different types of protons in the molecule: the amide proton (N-H), the aromatic protons (Ar-H), and the acyl methyl protons (CH₃).

Acyl Protons : The methyl (CH₃) group of the acetamido moiety typically appears as a sharp singlet in the upfield region of the spectrum, generally around δ 2.1-2.3 ppm. rsc.org

Amide Proton : The amide proton (N-H) signal is often observed as a broad singlet. Its chemical shift is highly dependent on factors such as solvent, concentration, and temperature, but typically falls within the δ 7.5-9.5 ppm range. pdx.edumsu.edu

Aromatic Protons : The difluorophenyl ring contains three aromatic protons. Due to the substitution pattern, these protons are chemically distinct and exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The signals are expected in the aromatic region, approximately between δ 7.0 and 7.5 ppm. rsc.org The proton at the 4-position will appear as a triplet of triplets, while the protons at the 3- and 5-positions will appear as multiplets.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Interactions |

|---|---|---|---|

| -C(O)CH₃ | 2.1 - 2.3 | Singlet (s) | None |

| Ar-H (H-4) | 7.0 - 7.5 | Triplet of Triplets (tt) | ³J(H-H), ⁴J(H-F) |

| Ar-H (H-3, H-5) | 7.0 - 7.5 | Multiplet (m) | ³J(H-H), ³J(H-F), ⁴J(H-H) |

| N-H | 7.5 - 9.5 | Broad Singlet (br s) | Variable (exchangeable) |

¹³C and ¹⁹F NMR spectra provide further confirmation of the molecular structure.

Carbon-13 NMR (¹³C NMR) : The ¹³C NMR spectrum, typically recorded with proton decoupling, shows distinct signals for each unique carbon atom. thieme-connect.de The carbonyl carbon of the amide group appears at a low field (δ 168-172 ppm). oregonstate.edu The methyl carbon is found at a high field (δ ~24 ppm). The aromatic carbons exhibit signals in the δ 110-160 ppm range. The carbons directly bonded to fluorine (C-2' and C-6') show large carbon-fluorine coupling constants (¹J(C-F)), appearing as doublets, and are shifted to lower field due to the electronegativity of fluorine. thieme-connect.deoregonstate.edu The other aromatic carbons also show smaller C-F couplings.

| Carbon Type | Approximate Chemical Shift (δ, ppm) | Note |

|---|---|---|

| -C(O)CH₃ | ~24 | Methyl carbon |

| Ar-C (C-3', C-5') | ~112 | Shows C-F coupling |

| Ar-C (C-1') | ~125 | Shows C-F coupling |

| Ar-C (C-4') | ~130 | Shows C-F coupling |

| Ar-C (C-2', C-6') | ~158 | Directly bonded to F; large ¹J(C-F) coupling |

| -C(O)CH₃ | 168 - 172 | Carbonyl carbon |

Fluorine-19 NMR (¹⁹F NMR) : ¹⁹F NMR is highly sensitive for characterizing fluorinated compounds. nih.gov Since the two fluorine atoms in this compound are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. nih.gov The chemical shift for fluorine atoms on an aromatic ring typically appears in the range of -100 to -140 ppm relative to a standard like CFCl₃. thermofisher.com This signal would be split into a multiplet due to coupling with the aromatic protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which is useful for identifying functional groups. mendeley.com

Infrared (IR) Spectroscopy : The IR spectrum of this compound displays several characteristic absorption bands. A notable feature is the N-H stretching vibration, typically found in the range of 3250-3350 cm⁻¹. The C=O stretching of the amide group (Amide I band) gives a strong absorption around 1660-1690 cm⁻¹. The N-H bending vibration (Amide II band) is observed near 1550 cm⁻¹. Strong bands corresponding to C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching appears above 3000 cm⁻¹, and C=C ring stretching vibrations occur between 1450 and 1600 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy can also detect these vibrational modes. researchgate.net Aromatic ring vibrations often produce strong signals in the Raman spectrum. nih.gov The symmetric C-F stretching modes are also typically Raman active.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3250 - 3350 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1660 - 1690 | Strong |

| N-H Bend (Amide II) | ~1550 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. The molecular weight of this compound is 171.14 g/mol . nih.gov In the electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z ratio of 171.

A characteristic fragmentation pathway for acetanilides involves the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement. This would result in a prominent fragment ion corresponding to the 2,6-difluoroaniline (B139000) radical cation at m/z 129. nih.govnist.gov This fragment is often the base peak in the spectrum of N-phenylacetamides.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. rsc.org For this compound (C₈H₇F₂NO), the calculated monoisotopic mass is 171.04957017 Da. nih.gov An HRMS measurement confirming this exact mass to within a few parts per million (ppm) provides unambiguous validation of the compound's elemental composition.

Advanced UV/Vis Spectroscopy for Electronic Transitions

UV/Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by absorptions from the substituted benzene (B151609) ring chromophore. The amide group and fluorine atoms act as auxochromes, modifying the absorption characteristics of the benzene ring. Typically, substituted benzenes exhibit two main absorption bands arising from π → π* transitions. For this compound, these bands are expected to appear around 200-220 nm and 250-270 nm. The exact positions (λ_max) and intensities (molar absorptivity, ε) of these bands are influenced by the electronic effects of the substituents and the solvent used. nih.gov

Crystallographic and Solid State Studies of 2 ,6 Difluoroacetanilide

X-Ray Crystallography for Absolute Structure Determination

The definitive molecular structure and crystalline arrangement of 2',6'-Difluoroacetanilide were determined by M. P. de Brambila, E. V. Garcia-Baeza, N. Andrade-López, A. T. Armstrong, and E. M. Ortiz in 2003. Their work, published in Acta Crystallographica Section E: Structure Reports Online, provides the sole crystallographic analysis for this compound to date, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 225988.

The analysis revealed that this compound crystallizes in the orthorhombic system. This crystal system is characterized by three unequal axes that are all perpendicular to each other. The specific arrangement of the molecules within the crystal lattice is described by the space group Pbca, a common centrosymmetric space group. The unit cell is the basic repeating block of the crystal structure, and its dimensions for this compound were precisely measured at a temperature of 293 K.

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 9.6953 (11) Å |

| b | 9.0762 (12) Å |

| c | 17.185 (2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1511.2 (3) ų |

| Z | 8 |

Data sourced from Acta Crystallographica Section E, 2003, 59, o1138–o1139.

The conformation of the this compound molecule in the solid state is characterized by a significant twist between the difluorophenyl ring and the acetamide (B32628) side chain. This non-planar arrangement is a result of steric hindrance from the two fluorine atoms at the ortho positions of the phenyl ring. The acetamide group itself is planar. The dihedral angle between the plane of the phenyl ring and the plane of the acetamide group is 71.32 (6)°. This twisted conformation is quantified by several key torsion angles that describe the rotation around specific chemical bonds.

| Torsion Angle | Atoms Involved | **Angle (°) |

| C2-C1-N1-C7 | C2-C1-N1-C7 | -112.2 (2) |

| C6-C1-N1-C7 | C6-C1-N1-C7 | 70.0 (2) |

| C1-N1-C7-O1 | C1-N1-C7-O1 | 2.5 (3) |

| C1-N1-C7-C8 | C1-N1-C7-C8 | -177.37 (18) |

Data sourced from Acta Crystallographica Section E, 2003, 59, o1138–o1139.

The crystal packing of this compound is dominated by intermolecular hydrogen bonding. Specifically, the amide hydrogen atom (H1) acts as a donor to the carbonyl oxygen atom (O1) of an adjacent molecule. This N—H···O hydrogen bond links the molecules into chains that propagate along the b-axis direction of the crystal lattice. These chains form a robust one-dimensional supramolecular structure. The geometry of this key hydrogen bond is detailed in the table below. The analysis of the crystal packing does not indicate any significant π-π stacking interactions between the aromatic rings of adjacent molecules.

| Interaction | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) |

| Hydrogen Bond | N1-H1···O1 | 0.86 | 2.06 | 2.916 (2) | 173 |

Data sourced from Acta Crystallographica Section E, 2003, 59, o1138–o1139.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. Co-crystals are multi-component crystals in which at least one component is an active pharmaceutical ingredient and the other is a pharmaceutically acceptable co-former, held together by non-covalent interactions.

A review of the scientific literature reveals no specific studies dedicated to the polymorphism or co-crystallization of this compound. However, research on the closely related compound, N-(2,6-difluorophenyl)formamide, has identified two distinct polymorphic forms. This finding suggests that this compound may also have the potential to form different crystalline structures under various crystallization conditions, though this has not been experimentally confirmed or reported.

Quantum Crystallography and Electron Density Distribution Analysis

Quantum crystallography is an advanced field that combines experimental X-ray diffraction data with quantum mechanical calculations to determine the electron density distribution within a crystal. This analysis provides deep insights into the nature of chemical bonds, intermolecular interactions, and other electronic properties of the solid state.

Currently, there are no published studies applying quantum crystallography or detailed electron density distribution analysis to this compound. Such an investigation could further elucidate the electronic effects of the fluorine substituents on the aromatic system and the nature of the intermolecular hydrogen bonding beyond the classical atom-centered model.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution, energy, and geometric structure. These methods are fundamental to understanding the intrinsic properties of 2',6'-Difluoroacetanilide.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.govresearchgate.net DFT calculations are instrumental in optimizing the molecular geometry of this compound to find its most stable three-dimensional arrangement. These studies typically use a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d) or larger) to approximate the complex interactions within the molecule. nih.gov

Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution, intramolecular interactions, and the nature of chemical bonds within the molecule. nih.gov

| Computational Method | Typical Functional | Typical Basis Set | Key Properties Calculated |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, M06, B3PW91 | 6-31G(d), 6-311++G(d,p), TZVP, Def2TZVP | Optimized Geometry, HOMO/LUMO Energies, Electron Density, NBO Charges |

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then used to predict ¹H and ¹³C NMR chemical shifts. nih.gov

IR Spectroscopy: The vibrational frequencies of this compound can be computed by performing a frequency calculation on the DFT-optimized geometry. The resulting theoretical infrared (IR) spectrum shows the characteristic vibrational modes (e.g., N-H stretch, C=O stretch, C-F stretches) of the molecule. Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors. researchgate.net

UV/Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV/Vis) of organic molecules. nih.govcnr.it This approach calculates the energies of electronic transitions from the ground state to various excited states, allowing for the prediction of the absorption maxima (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. nih.gov

| Spectroscopy Type | Computational Method | Predicted Properties |

|---|---|---|

| NMR (¹H, ¹³C) | DFT with GIAO method | Chemical Shifts (ppm) |

| Infrared (IR) | DFT Frequency Calculation | Vibrational Frequencies (cm⁻¹) |

| UV-Visible (UV/Vis) | Time-Dependent DFT (TD-DFT) | Excitation Energies (eV), Absorption Maxima (nm) |

The flexibility of this compound arises from the rotation around single bonds, particularly the bond between the nitrogen atom and the phenyl ring (φ) and the bond between the nitrogen and the carbonyl carbon (ψ). Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule. nih.gov

This is achieved by constructing a Potential Energy Surface (PES), which is a multidimensional map of the molecule's energy as a function of its geometry, such as specific bond lengths or dihedral angles. longdom.orgwikipedia.org By systematically rotating the key dihedral angles and calculating the energy at each point, a PES can be generated. The low-energy regions on this surface correspond to stable conformers, while peaks represent energy barriers to rotation. For structurally related amides, computational studies have identified distinct energy minima corresponding to specific orientations of the amide group relative to the phenyl ring. researchgate.net For example, studies on model Ph-NHCO-CF₂X systems show energy minima (C4, C5) defined by specific φ and ψ angles, indicating preferred molecular shapes. researchgate.net Such analysis for this compound would reveal how the fluorine atoms influence its preferred conformation.

| Concept | Description | Information Gained for this compound |

|---|---|---|

| Potential Energy Surface (PES) | A plot of the molecule's potential energy as a function of its geometric coordinates (e.g., dihedral angles). wikipedia.org | Identifies stable low-energy conformers and the energy barriers between them. |

| Dihedral Angle (φ) | Rotation around the C(phenyl)-N bond. | Determines the orientation of the acetamide (B32628) group relative to the difluorophenyl ring. |

| Dihedral Angle (ψ) | Rotation around the N-C(carbonyl) bond. | Influences the planarity and orientation of the amide linkage. |

| Energy Minima | Points on the PES corresponding to the most stable conformers. researchgate.net | Predicts the dominant shapes the molecule will adopt. |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, isolated molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the forces between atoms.

For this compound, MD simulations could be used to explore its behavior in different environments, such as in various solvents or interacting with biological macromolecules. These simulations can provide insights into solvation effects, intermolecular interactions (like hydrogen bonding), and the flexibility of the molecule in a realistic setting. mdpi.comresearchgate.net By simulating the system for nanoseconds or longer, researchers can observe conformational changes and understand how the molecule interacts with its surroundings on a dynamic basis.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. osti.gov DFT calculations are commonly used to determine the energies of reactants, products, intermediates, and transition states for a proposed reaction involving this compound. This allows for the calculation of reaction energies and activation barriers, providing a detailed understanding of the reaction's feasibility and kinetics. osti.gov

A key aspect of elucidating a reaction mechanism is the identification and characterization of the transition state (TS). A transition state is an unstable, high-energy configuration that represents the maximum energy point along the minimum energy path of a reaction—a saddle point on the potential energy surface. wikipedia.org

Computational algorithms can locate the geometry of a transition state. A crucial step in confirming a TS is a frequency calculation; a true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate as the system moves from reactants to products. researchgate.net The energy difference between the reactants and the transition state defines the activation energy, a critical factor in determining the reaction rate.

Reaction Coordinate Mapping

In computational chemistry, a reaction coordinate is a one-dimensional geometric parameter that represents the progress of a reaction from reactants to products. It typically corresponds to a specific bond length, angle, or dihedral angle that changes significantly as the reaction proceeds. Reaction coordinate mapping is the process of calculating the potential energy of a system at various points along this coordinate, creating a potential energy surface profile. This mapping is crucial for understanding the intricate details of a chemical transformation.

The primary goal of this analysis is to identify the lowest energy path, known as the Minimum Energy Path (MEP), that connects the reactant and product states. Along this path, key stationary points are located:

Reactants and Products: Local minima on the potential energy surface.

Transition State (TS): A first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to occur.

Intermediates: Local minima that exist between the reactants and products.

By mapping the reaction coordinate, chemists can elucidate the reaction mechanism, calculate the activation energy (the energy difference between the reactants and the transition state), and predict the reaction's feasibility and kinetics. For a molecule like this compound, this technique could be applied to investigate various reactions, such as its synthesis via the acylation of 2,6-difluoroaniline (B139000) or its hydrolysis back to the parent aniline (B41778) and acetic acid.

For instance, in the alkaline hydrolysis of related acetanilides, theoretical studies have explored the reaction by identifying the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide group. researchgate.net While specific reaction coordinate mapping studies for this compound are not detailed in publicly available literature, the established methodologies provide a robust framework for such future investigations.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to correlate the chemical structure of a compound with its biological activity or physical properties. By systematically modifying a lead compound's structure and observing the resulting changes in activity, researchers can identify key molecular features (pharmacophores) responsible for its effects. This knowledge guides the rational design of new, more potent, or selective compounds.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to create mathematical models that predict the activity of novel compounds based on their physicochemical properties, known as molecular descriptors. nih.govnih.gov For this compound, which belongs to a class of compounds known to possess diverse biological activities including analgesic, anti-inflammatory, and antimicrobial properties, SAR modeling could be a powerful tool for optimization. researchgate.net

A hypothetical SAR study on this compound could involve:

Modifications to the Phenyl Ring: Introducing or altering substituents at the 3', 4', and 5' positions to probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics on a target activity.

Alterations of the Acetyl Group: Changing the alkyl chain length (e.g., propionyl, butyryl) or introducing functional groups to explore how lipophilicity and hydrogen bonding potential influence efficacy.

Substitution on the Amide Nitrogen: Replacing the amide proton to investigate its role in target binding.

While specific QSAR models for this compound have not been published, the principles can be illustrated through a conceptual data table.

| Compound | Modification from this compound | Hypothesized Rationale | Predicted Activity Change |

|---|---|---|---|

| 4'-Nitro-2',6'-difluoroacetanilide | Addition of -NO₂ at 4' position | Strong electron-withdrawing group may enhance binding affinity. | Increase |

| 4'-Methoxy-2',6'-difluoroacetanilide | Addition of -OCH₃ at 4' position | Electron-donating group may alter electronic profile, potentially reducing activity. | Decrease |

| 2',6'-Difluoropropionanilide | Replacement of acetyl with propionyl group | Increased lipophilicity may improve membrane permeability. | Increase |

| 2',6'-Difluoro-N-methylacetanilide | Methylation of amide nitrogen | Loss of H-bond donor capability may disrupt target interaction. | Decrease |

Prediction of Thermodynamic Parameters (e.g., Enthalpies of Formation)

Thermodynamic parameters provide fundamental insights into the stability and reactivity of chemical compounds. The standard enthalpy of formation (ΔH_f°) is a key value, defined as the enthalpy change when one mole of a substance is formed from its constituent elements in their most stable states under standard conditions (298.15 K and 1 atm). libretexts.org This value is critical for calculating the enthalpy changes of chemical reactions. sourcetable.com

While experimental determination of thermodynamic properties through calorimetry is the gold standard, it is not always feasible. For many compounds, including this compound, experimental data may be scarce. In such cases, computational chemistry offers powerful predictive tools. Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to calculate these properties with reasonable accuracy. inonu.edu.tr Methods like B3LYP or more advanced functionals are commonly employed to optimize the molecular geometry and compute the total electronic energy, from which the enthalpy of formation can be derived using atomization or isodesmic reaction schemes. inonu.edu.tr

For the parent compound, acetanilide (B955), the enthalpy of combustion has been experimentally measured, providing a valuable benchmark for validating computational methods. nih.govscispace.com For this compound, computational models would predict its stability relative to its constituent elements (carbon, hydrogen, nitrogen, oxygen, and fluorine). The presence of two electron-withdrawing fluorine atoms is expected to have a significant impact on the molecule's thermodynamic properties compared to the unsubstituted acetanilide.

Below is a table of predicted thermodynamic parameters for this compound, based on values typically obtained from DFT calculations.

| Thermodynamic Parameter | Predicted Value | Computational Method Basis |

|---|---|---|

| Standard Enthalpy of Formation (ΔH_f°) (gas) | -450 to -500 kJ/mol | DFT (e.g., B3LYP/6-311++G) |

| Standard Gibbs Free Energy of Formation (ΔG_f°) (gas) | -280 to -330 kJ/mol | DFT (e.g., B3LYP/6-311++G) |

| Standard Molar Entropy (S°) (gas) | 380 to 420 J/(mol·K) | DFT Frequency Calculation |

| Heat Capacity (C_p) (gas) | 150 to 180 J/(mol·K) | DFT Frequency Calculation |

Note: The values presented in this table are illustrative theoretical predictions intended to represent the magnitude and type of data obtained from computational chemistry studies. They are not experimentally determined values.

Advanced Analytical Methodologies for Quantification and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are powerful tools for separating 2',6'-Difluoroacetanilide from impurities and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically suitable for this compound. While a specific validated method for this compound is not widely published, a general approach can be outlined based on the analysis of structurally similar compounds.

A typical HPLC system for the analysis of this compound would consist of a C18 column, a mobile phase of acetonitrile (B52724) and water, and a UV detector. The selection of the specific column and mobile phase composition would be optimized to achieve the best separation of the analyte from any potential impurities.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: The above parameters are illustrative and would require optimization for the specific analysis of this compound.

GC-MS is a highly sensitive and selective technique for the analysis of volatile compounds. For a compound like this compound, which may have limited volatility, derivatization might be necessary to improve its chromatographic behavior. However, direct analysis is also possible depending on the instrument's capabilities.

The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for confident identification and quantification. In the analysis of related compounds like 2,6-difluorobenzoic acid, derivatization is employed before GC-MS analysis. ucl.ac.be

Illustrative GC-MS Method Parameters:

| Parameter | Condition |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

Note: These parameters are for illustrative purposes and would need to be optimized for this compound, potentially including a derivatization step.

Spectroscopic Quantification Methods

UV-Visible spectrophotometry can be a straightforward and cost-effective method for the quantification of this compound in a pure sample or a simple mixture. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. jddtonline.info

To perform a spectroscopic quantification, a solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol), and its absorbance is measured at the wavelength of maximum absorption (λmax). The concentration can then be determined from a calibration curve prepared using standard solutions of known concentrations.

Illustrative Spectroscopic Quantification Parameters:

| Parameter | Value |

| Instrument | UV-Visible Spectrophotometer |

| Solvent | Ethanol |

| Wavelength (λmax) | To be determined experimentally |

| Path Length | 1 cm |

Note: The λmax for this compound would need to be determined by scanning a solution of the compound across the UV-Visible spectrum.

Validation of Analytical Procedures for Research and Development

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. For research and development, key validation parameters include specificity, selectivity, linearity, and range. wjpmr.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. wjpmr.com Selectivity refers to the ability to differentiate the analyte from other substances in the sample.

In HPLC, specificity can be demonstrated by showing that the peak for this compound is well-resolved from other peaks. In GC-MS, the unique mass spectrum of the analyte provides a high degree of specificity.

Illustrative Specificity Study:

| Sample | Result |

| Blank (solvent) | No interfering peaks at the retention time of the analyte |

| Placebo (matrix without analyte) | No interfering peaks at the retention time of the analyte |

| Standard solution | Single, sharp peak at the expected retention time |

| Spiked sample (placebo + analyte) | Recovery of the analyte is within acceptable limits |

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjpmr.com

To establish linearity, a series of standard solutions of this compound at different concentrations are analyzed. The response (e.g., peak area in chromatography or absorbance in spectroscopy) is then plotted against the concentration, and a linear regression analysis is performed.

Illustrative Linearity Data:

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15023 |

| 5 | 75112 |

| 10 | 150350 |

| 20 | 300560 |

| 50 | 751400 |

Linear Regression Analysis:

| Parameter | Value |

| Correlation Coefficient (r²) | > 0.999 |

| Equation | y = mx + c |

| Range | 1 - 50 µg/mL |

Note: The data presented in the tables are for illustrative purposes to demonstrate the principles of method validation.

Precision and Accuracy

For an analytical method to be considered reliable, it must be both precise and accurate. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net Accuracy denotes the closeness of the test results obtained by the method to the true value. researchgate.net

Precision Precision is typically evaluated at two levels as per ICH guidelines: repeatability and intermediate precision. pfigueiredo.org

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing the analysis on a minimum of nine determinations covering the specified range for the procedure (e.g., three concentrations, three replicates each) or by analyzing a minimum of six determinations at 100% of the test concentration. researchgate.net The results are often expressed as the Relative Standard Deviation (%RSD). For pharmaceutical-grade compounds, a low %RSD, typically below 2%, is desirable. researchgate.net

Intermediate Precision: This expresses the variation within the same laboratory, but considers variations such as different days, different analysts, or different equipment. pfigueiredo.org This provides an indication of the method's robustness under typical laboratory variations.

Table 1: Illustrative Precision Data for Quantification of this compound Note: The following data is a representative example of typical precision results for a validated HPLC method and is for illustrative purposes only. Specific data for this compound method validation is not publicly available.

| Parameter | Concentration Level | Statistic | Acceptance Criteria |

|---|---|---|---|

| Repeatability (Intra-day) | Low QC (80%) | %RSD = 0.85% | RSD ≤ 2.0% |

| Mid QC (100%) | %RSD = 0.65% | ||

| High QC (120%) | %RSD = 0.70% | ||

| Intermediate Precision (Inter-day) | Low QC (80%) | %RSD = 1.10% | |

| Mid QC (100%) | %RSD = 0.95% | ||

| High QC (120%) | %RSD = 1.05% |

Accuracy Accuracy is determined by applying the analytical procedure to samples with known amounts of the analyte. It is commonly assessed using recovery studies, where a known quantity of the pure analyte is added (spiked) into a sample matrix. The method is then used to measure the concentration, and the percentage of the spiked analyte that is detected (% Recovery) is calculated. For assays of high-purity substances, the accuracy is expected to be high, with recovery values typically falling within a range of 98.0% to 102.0%. nih.gov

Table 2: Illustrative Accuracy Data for Quantification of this compound Note: The following data is a representative example of typical accuracy results from a recovery study and is for illustrative purposes only. Specific data for this compound method validation is not publicly available.

| Concentration Level (Spiked) | Amount Added (mg) | Amount Recovered (mg, mean) | % Recovery (mean) | Acceptance Criteria |

|---|---|---|---|---|

| Low (80%) | 8.0 | 7.92 | 99.0% | 98.0% - 102.0% |

| Mid (100%) | 10.0 | 10.05 | 100.5% | |

| High (120%) | 12.0 | 11.82 | 98.5% |

Impurity Profiling and Control

Impurity profiling is the comprehensive process of detecting, identifying, and quantifying impurities present in a substance. researchgate.net Controlling impurities is a critical aspect of chemical manufacturing, as the presence of unwanted chemicals can impact the safety and efficacy of the final product. Regulatory guidelines, such as ICH Q3A, provide a framework for the control of impurities in new drug substances. beilstein-journals.org

Impurities can be classified into several categories, primarily process-related impurities and degradation products.

Process-Related Impurities: These are substances that are formed during the manufacturing process. They can include unreacted starting materials, intermediates, by-products from side reactions, or reagents and catalysts used in the synthesis. nih.gov For this compound, which is synthesized from 2,6-difluoroaniline (B139000) and an acetylating agent, potential process impurities could include residual 2,6-difluoroaniline or di-acetylated products. The control of these impurities relies on optimizing the synthetic route, implementing purification steps, and setting acceptance criteria for starting materials and intermediates. nih.gov

Degradation Products: These impurities result from the chemical decomposition of the substance over time due to factors like exposure to light, heat, humidity, or interaction with other chemicals. rjptonline.orgnih.gov Forced degradation studies are intentionally conducted to identify potential degradation products and establish the intrinsic stability of the molecule. rjptonline.orgbiomedres.us These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and high temperatures to predict the impurities that could form during storage and handling. nih.govbiomedres.us

The control strategy for impurities involves developing and validating a stability-indicating analytical method, typically a chromatographic technique like HPLC, that is capable of separating all known process impurities and degradation products from the main compound. Specifications are then established, setting strict limits on the acceptable levels for each identified impurity and for total impurities. beilstein-journals.orgmdpi.com

Table 3: Potential Process-Related and Degradation Impurities of this compound Note: The impurities listed are theoretical and based on the general chemistry of the compound's synthesis and potential degradation pathways. This list is for illustrative purposes and does not represent an actual impurity profile from a manufactured batch.

| Potential Impurity | Type | Potential Origin |

|---|---|---|

| 2,6-Difluoroaniline | Process-Related | Unreacted starting material |

| N-(2,6-difluorophenyl)diacetamide | Process-Related | By-product from over-acetylation |

| 2,6-Difluorophenol | Degradation | Hydrolysis of the amide bond |

| Acetic Acid | Degradation | Hydrolysis of the amide bond |

Research Findings on the Supramolecular Chemistry and Host-Guest Interactions of this compound Remain Undocumented in Publicly Accessible Literature

Following a comprehensive review of scientific databases and publicly available research, it has been determined that there is a significant lack of specific information regarding the supramolecular chemistry and host-guest interactions of the chemical compound this compound. Despite targeted searches covering the design of host systems, non-covalent interactions, self-assembly processes, and applications in molecular sensing, no dedicated studies detailing these aspects for this compound could be located.

The requested article, structured around the specific outline provided, cannot be generated with scientific accuracy as the foundational research data appears to be absent from the reviewed literature. The instructions to generate thorough, informative, and scientifically accurate content for each specified section and subsection cannot be fulfilled.

Information on related concepts such as host-guest chemistry, various non-covalent interactions (hydrogen bonding, halogen bonding, π-π interactions), molecular recognition, and the principles of molecular sensors and switches is widely available for other compounds. However, applying this general knowledge to this compound without specific experimental or computational data for the compound itself would be speculative and would not adhere to the required standards of scientific accuracy.

Crystal structure data for related acetanilide (B955) compounds sometimes provide insights into solid-state intermolecular interactions, such as hydrogen bonding. For instance, studies on compounds like 2-chloro-N-(2,6-dimethylphenyl)acetamide reveal how molecules are linked into chains through N—H⋯O hydrogen bonds in the crystalline state. While this compound possesses functional groups capable of similar interactions (an N-H donor, a carbonyl oxygen acceptor, and fluorine atoms as potential halogen bond acceptors), a detailed analysis of its specific supramolecular behavior in host-guest systems has not been published.

Similarly, the fields of molecular self-assembly and the design of molecular sensors are rich with examples, but none of the accessed research specifically employs or characterizes this compound for these purposes.

Therefore, the following sections of the proposed article remain unwritten due to the absence of specific research on this compound:

Supramolecular Chemistry and Host Guest Interactions of 2 ,6 Difluoroacetanilide8.1. Design of Host Systems for 2 ,6 Difluoroacetanilide Recognition8.2. Non Covalent Interactions E.g., Hydrogen Bonding, Halogen Bonding, π π Interactions 8.3. Self Assembly and Molecular Recognition Processes8.4. Applications in Molecular Sensors and Switches

Further research and publication in the field of supramolecular chemistry would be necessary to provide the specific data required to address these topics for 2',6'-Difluoroacetanilide.

Applications in Medicinal Chemistry and Biological Research

Role as a Building Block in Pharmaceutical Synthesis

The N-(2,6-difluorophenyl)acetamide moiety is a key structural feature in the development of various therapeutic agents. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making this scaffold a valuable starting point for drug design.

Synthesis of Antiviral Agents

While the direct use of 2',6'-Difluoroacetanilide as a starting material in the synthesis of commercial antiviral drugs is not extensively documented in publicly available literature, the broader class of acetamide (B32628) and difluoro-substituted aromatic compounds is of significant interest in antiviral research. For instance, the synthesis of novel nucleoside analogues often incorporates fluorinated moieties to enhance their biological activity against viruses like HIV and HCV. nih.govresearchgate.net The development of sialic acid derivatives as inhibitors of viral neuraminidase has also explored the inclusion of various functional groups, where fluorinated scaffolds are common. unisr.it

Development of Anticancer Compounds

The N-(2,6-difluorophenyl)acetamide structure is a recognized scaffold in the synthesis of kinase inhibitors for cancer therapy. nih.gov Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. google.com The development of small molecule inhibitors that can block the activity of specific kinases is a major focus of modern oncology research.

Patents have been filed for various substituted indazole and pyrimidine (B1678525) derivatives that incorporate the N-(difluorophenyl)acetamide motif. google.comdrugpatentwatch.com These compounds are designed to target and inhibit the activity of kinases involved in cell proliferation and survival. For example, compounds containing a difluorobenzyl group attached to an indazole-acetamide core have been investigated for their kinase inhibitory potential. google.com The specific stereochemistry and substitution pattern around this core are critical for achieving high potency and selectivity against the target kinase.

Table 1: Examples of Kinase Inhibitor Scaffolds Containing a Difluorophenyl Moiety

| Base Scaffold | Target Class | Therapeutic Application |

| Substituted Indazole | Protein Kinase | Cancer |

| Pyridopyrimidine | Protein Kinase | Cancer |

| Pyrimidine-Thiazole | B-Raf Kinase | Cancer |